![molecular formula C15H21ClN2O3S B4844900 1-[(3-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4844900.png)
1-[(3-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide
Overview
Description
1-[(3-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide is a chemical compound that has been widely used in scientific research. This compound is also known as CES, and it is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that are involved in various physiological processes. The inhibition of FAAH by CES leads to an increase in endocannabinoid levels, which can have a range of effects on the body.
Mechanism of Action
The mechanism of action of CES involves the inhibition of FAAH, which is an enzyme that breaks down endocannabinoids. By inhibiting FAAH, CES leads to an increase in endocannabinoid levels, which can have a range of effects on the body. Endocannabinoids are involved in pain sensation, appetite regulation, mood, and inflammation, among other things.
Biochemical and physiological effects:
The biochemical and physiological effects of CES are related to the increased levels of endocannabinoids that result from the inhibition of FAAH. Endocannabinoids are involved in a range of physiological processes, including pain sensation, appetite regulation, mood, and inflammation. The effects of CES on these processes have been studied extensively, and the compound has been shown to have a range of effects.
Advantages and Limitations for Lab Experiments
The advantages of using CES in lab experiments include its potency and selectivity as an FAAH inhibitor, as well as the fact that it is a well-characterized compound that has been extensively studied. The limitations of using CES in lab experiments include the fact that it is a synthetic compound that may not accurately reflect the effects of endocannabinoids in the body. Additionally, the use of CES in lab experiments may be limited by its cost and availability.
Future Directions
There are many future directions for research involving CES and endocannabinoids. One area of interest is the role of endocannabinoids in pain sensation and inflammation, and the potential for CES to be used as a treatment for these conditions. Another area of interest is the role of endocannabinoids in mood regulation, and the potential for CES to be used as a treatment for mood disorders such as depression and anxiety. Additionally, there is interest in the development of new FAAH inhibitors that may have improved potency and selectivity compared to CES.
Scientific Research Applications
CES has been used extensively in scientific research to study the role of endocannabinoids in various physiological processes. Endocannabinoids are involved in pain sensation, appetite regulation, mood, and inflammation, among other things. The inhibition of FAAH by CES leads to an increase in endocannabinoid levels, which can have a range of effects on these physiological processes.
properties
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-N-ethylpiperidine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-2-17-15(19)13-6-8-18(9-7-13)22(20,21)11-12-4-3-5-14(16)10-12/h3-5,10,13H,2,6-9,11H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWXOOPIOWOCJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-chlorobenzyl)sulfonyl]-N-ethylpiperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.